molecular formula C18H19F3N6O B607038 デセルチニブ CAS No. 944842-54-0

デセルチニブ

カタログ番号: B607038
CAS番号: 944842-54-0
分子量: 392.4 g/mol
InChIキー: ASUGUQWIHMTFJL-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デセルノチニブは、VX-509としても知られており、ヤヌスキナーゼ3(JAK3)の選択的阻害剤として機能する実験的薬剤です。これは、化学化合物ライブラリの社内スクリーニングによって発見されました。 デセルノチニブは、JAK3に対して高い選択性を示しており、ラット宿主対移植片モデルにおいてインビボで良好な有効性を示しています .

2. 製法

合成経路と反応条件: デセルノチニブの合成には、ピロロ[2,3-b]ピリジンコアの調製から始まる複数のステップが含まれます。このコアはその後、様々な置換基で官能化され、最終化合物になります。主なステップには以下が含まれます。

  • ピロロ[2,3-b]ピリジンコアの形成。
  • ピリミジン-4-イル基の導入。
  • N-(2,2,2-トリフルオロエチル)ブタンアミド部分の付加。

工業生産方法: デセルノチニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

科学的研究の応用

Decernotinib has a wide range of scientific research applications, including:

作用機序

デセルノチニブは、ヤヌスキナーゼ3(JAK3)を選択的に阻害することで効果を発揮します。JAK3は、サイトカイン受容体の細胞質ドメインに結合する細胞内酵素です。JAK3を阻害することにより、デセルノチニブはJAK-STATシグナル伝達経路を破壊します。これは、様々な免疫細胞の活性化と機能にとって不可欠です。 この阻害は、サイトカインシグナル伝達の減少と免疫応答の調節につながります .

類似化合物:

    トファシチニブ: JAK1、JAK2、JAK3など、複数のJAKを標的とするパンJAK阻害剤。

    バリシチニブ: JAK1とJAK2に選択的です。

    ウパダシチニブ: JAK1に選択的です。

    フィルゴチニブ: もう1つのJAK1選択的阻害剤。

デセルノチニブの独自性: デセルノチニブは、JAK3に対する高い選択性においてユニークです。これは、他のJAKに影響を与えることなく、免疫応答を調節する上で特に効果的です。 この選択性は、貧血や高脂血症などの他のJAKの阻害に関連する副作用のリスクを軽減します .

生化学分析

Biochemical Properties

Decernotinib interacts with JAK3, an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . This interaction is crucial for intracellular signaling of many proinflammatory cytokines that drive auto-immunity . Decernotinib has roughly 5-fold selectivity toward JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .

Cellular Effects

Decernotinib’s interaction with JAK3 influences cell function by disrupting signaling pathways within the cell . This disruption can block the actions of cytokines, thereby attenuating inflammation in cells . It has shown efficacy in reducing ankle swelling and paw weight in a rat collagen-induced arthritis model .

Molecular Mechanism

Decernotinib exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, which is used by many cytokines and growth factors . By selectively inhibiting JAK3, Decernotinib can block the action of many cytokines .

Dosage Effects in Animal Models

In animal models, Decernotinib treatment resulted in a dose-dependent reduction in symptoms . For example, in a rat collagen-induced arthritis model, Decernotinib treatment resulted in a dose-dependent reduction in ankle swelling and paw weight .

Metabolic Pathways

Decernotinib is involved in the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Subcellular Localization

As an inhibitor of JAK3, Decernotinib operates within the cell, specifically interacting with the cytoplasmic domains of many cytokine receptors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Decernotinib involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the pyrimidin-4-yl group.
  • Addition of the N-(2,2,2-trifluoroethyl)butanamide moiety.

Industrial Production Methods: Industrial production of Decernotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: デセルノチニブは、以下を含む様々な化学反応を受けます。

    酸化: デセルノチニブは、特定の条件下で酸化され、酸化誘導体を形成することができます。

    還元: 還元反応は、デセルノチニブに存在する官能基を変更することができます。

    置換: 置換反応は、分子に異なる置換基を導入することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 置換反応には、多くの場合、ハロゲン化剤と求核剤が含まれます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は様々な官能基を導入することができます .

4. 科学研究への応用

デセルノチニブは、以下を含む幅広い科学研究への応用があります。

    化学: JAK-STATシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: 免疫細胞シグナル伝達と機能への影響について調査されています。

    医学: 関節リウマチなどの自己免疫疾患の潜在的な治療法として探求されています。

    産業: 新しいJAK阻害剤および関連化合物の開発に使用されています.

類似化合物との比較

    Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.

    Baricitinib: Selective for JAK1 and JAK2.

    Upadacitinib: Selective for JAK1.

    Filgotinib: Another JAK1-selective inhibitor.

Uniqueness of Decernotinib: Decernotinib is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .

生物活性

Decernotinib, also known as VX-509, is a selective Janus kinase 3 (JAK3) inhibitor developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). This article explores the biological activity of decernotinib, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings and clinical studies.

Decernotinib selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines involved in immune responses. JAK3 is primarily expressed in lymphocytes, which makes it an attractive target for modulating immune function without significantly affecting non-immune cells. The inhibition of JAK3 leads to decreased signaling from pro-inflammatory cytokines such as IL-2, IL-4, and IL-7, thereby reducing inflammation and immune-mediated damage .

Phase II Studies

  • Monotherapy in RA : In a randomized, double-blind, placebo-controlled trial involving 204 patients with active RA who had inadequate responses to previous treatments, decernotinib demonstrated significant efficacy. The American College of Rheumatology (ACR) response rates at 12 weeks were as follows:
    • ACR20 : 39.0% (25 mg), 61.0% (50 mg), 65.0% (100 mg), 65.9% (150 mg) vs. 29.3% in the placebo group.
    • DAS28-CRP scores showed significant improvement in the treatment groups compared to placebo .
  • Combination Therapy : In another study assessing decernotinib combined with methotrexate in RA patients, results indicated that ACR20 responses were observed as early as one week after treatment initiation and maintained over 24 weeks. Approximately 65% of patients achieved ACR20 response at higher doses .

Comparative Efficacy

In a systematic review comparing various JAK inhibitors, decernotinib ranked favorably among other treatments for RA in terms of efficacy measures like ACR20/50/70 response rates. It outperformed placebo and showed competitive efficacy against adalimumab (ADA) .

Safety Profile

While decernotinib is generally well-tolerated, several adverse effects have been reported:

  • Common Adverse Events : Nausea (6.1%), headache (4.3%), increased liver transaminase levels (4.3%), and hypercholesterolemia (3.7%).
  • Infection Risk : Increased risk of infections was noted across treatment groups, with some cases leading to treatment discontinuation .

In Vivo Models

Research using animal models has shown that decernotinib effectively reduces inflammation associated with autoimmune conditions:

  • In a rat model of collagen-induced arthritis, treatment with decernotinib resulted in significant reductions in ankle swelling and paw weight compared to controls .
  • A mouse model demonstrated that decernotinib could mitigate T cell-mediated responses indicative of its immunosuppressive properties .

Summary Table of Clinical Findings

Study TypePopulation SizeDosage RangeACR20 Response RateSafety Observations
Phase II Monotherapy20425 mg - 150 mg39% - 65%Nausea, headache, infections
Phase II Combination358Variable + MTX~65%Increased liver enzymes

特性

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241504
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944842-54-0
Record name VX 509
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944842-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decernotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decernotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECERNOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?

A1: Decernotinib exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.

Q2: How does Decernotinib interact with JAK3 at the molecular level?

A2: Decernotinib binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.

Q3: What are the downstream effects of Decernotinib's inhibition of JAK3?

A3: Decernotinib's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, Decernotinib can dampen the immune response. Notably, research suggests that Decernotinib selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.

Q4: What is the molecular formula and weight of Decernotinib?

A4: The molecular formula of Decernotinib is C19H21F3N6O, and its molecular weight is 406.41 g/mol.

Q5: Is there spectroscopic data available for Decernotinib?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like Decernotinib.

Q6: How does the chemical structure of Decernotinib contribute to its selectivity for JAK3?

A6: Decernotinib's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.

Q7: Have any studies investigated the impact of modifying Decernotinib's structure?

A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on Decernotinib []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.

Q8: What is known about the pharmacokinetic profile of Decernotinib?

A9: Decernotinib is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that Decernotinib is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.

Q9: What challenges have been encountered regarding the stability and formulation of Decernotinib?

A10: One study highlighted that Decernotinib exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.

Q10: Have any strategies been explored to improve the stability or bioavailability of Decernotinib?

A10: While the provided abstracts don't specify formulation approaches for Decernotinib, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.

Q11: What preclinical models have been used to investigate the efficacy of Decernotinib?

A12: Decernotinib's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and Decernotinib treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and Decernotinib effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, Decernotinib demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].

Q12: Have there been any clinical trials investigating the efficacy and safety of Decernotinib in humans?

A13: Yes, several clinical trials have explored Decernotinib's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).

Q13: What were the key findings from the clinical trials of Decernotinib in rheumatoid arthritis?

A14: Clinical trials have demonstrated that Decernotinib can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, Decernotinib's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].

Q14: What about the safety profile of Decernotinib in clinical trials?

A15: While generally well-tolerated, Decernotinib has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering Decernotinib as a treatment option.

Q15: Did the clinical trials use any imaging techniques to assess Decernotinib's effects on joint structures?

A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of Decernotinib on joint inflammation and damage []. The study showed that Decernotinib, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.

Q16: Were there any biomarkers identified that could help predict Decernotinib's efficacy or monitor treatment response?

A17: A clinical trial investigated the pharmacodynamic effects of Decernotinib by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with Decernotinib exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.

Q17: What are the implications of Decernotinib's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?

A18: Decernotinib's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, Decernotinib may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。